DL-Alanine Methylamide-d3

Quantitative Mass Spectrometry Isotope Dilution LC-MS/MS Method Development

DL-Alanine Methylamide-d3 is a stable isotope-labeled internal standard (SIL-IS) engineered for quantitative mass spectrometry. Three N‑methyl hydrogens are replaced by deuterium, producing a +3.07 Da mass shift that ensures unequivocal MS distinction from endogenous analytes. Unlike structural analogs—which introduce chromatographic retention time shifts, ionization efficiency differences, and extraction recovery biases—this deuterated standard co‑elutes identically with the target analyte, correcting for variable matrix effects and analyte losses. Essential for stable isotope dilution assays in plasma, urine, and tissue homogenates, as well as in vivo metabolic tracing and impurity profiling of alanine‑methylamide‑containing APIs. Procure this >98 atom% D standard to achieve the precision and accuracy that external calibration cannot provide.

Molecular Formula C₄H₇D₃N₂O
Molecular Weight 105.15
Cat. No. B1163798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Alanine Methylamide-d3
Synonyms2-Amino-N-methyl-propanamide-d3
Molecular FormulaC₄H₇D₃N₂O
Molecular Weight105.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Alanine Methylamide-d3: A Deuterium-Labeled Standard for Quantitative Amino Acid Analysis and Metabolic Tracing


DL-Alanine Methylamide-d3 is a deuterated analog of DL-Alanine Methylamide, with the three hydrogen atoms in its N-methyl group replaced by deuterium (D), shifting its molecular weight from 102.14 to 105.15 g/mol . It belongs to the class of stable isotope-labeled internal standards (SIL-IS), designed for quantitative mass spectrometry (MS) applications where exact co-elution and chemical identity are critical . Unlike its non-deuterated counterpart, its unique +3.07 Da mass shift enables definitive MS distinction from endogenous analytes, making it a pivotal tool for accurate bioanalysis and metabolic research .

Why Unlabeled or Structural Analog Internal Standards Cannot Replace DL-Alanine Methylamide-d3


Generic substitution with the non-deuterated DL-Alanine Methylamide is analytically impossible, as LC-MS/MS systems cannot distinguish an internal standard from the target analyte if they share the identical monoisotopic mass of 102.0793 g/mol . Structural analogs like N-Acetyl-DL-alanine methylamide, in contrast, introduce critical assay bias because they often exhibit different chromatographic retention times, ionization efficiencies, and extraction recoveries compared to the native analyte [1]. A landmark comparative study demonstrated that only a stable isotopically labeled (SIL) molecule, not a structural analog, can perfectly track and compensate for variable matrix effects and analyte losses during sample workup [1]. DL-Alanine Methylamide-d3, with its +3.07 Da mass shift and near-identical chemical behavior, remains the scientifically rigorous choice for reliable quantification of alanine-methylamide motifs.

Quantitative Differentiation: Evidence-Based Reasons to Choose DL-Alanine Methylamide-d3 Over Analogs


Moniosotopic Mass Shift: A +3.07 Da Diagnostic Window vs. the Unlabeled Analyte

The primary analytical advantage of DL-Alanine Methylamide-d3 over its native, unlabeled form is its clear mass spectrometric resolution. The non-deuterated compound has an exact monoisotopic mass of 102.0793 g/mol, while the d3 isotopologue exhibits a mass shift to approximately 105.09 g/mol, a difference of +3.02 Da . This prevents MS signal overlap and allows the d3 compound to function as an ideal internal standard for the alanine methylamide moiety, a capability the protium molecule entirely lacks. A direct comparison is not applicable, as the unlabeled compound is invisible against itself in MS detection, making this mass shift the foundational differentiator.

Quantitative Mass Spectrometry Isotope Dilution LC-MS/MS Method Development

Chromatographic Behavior: Measurable GC Retention Time Shift vs. Protium Analog

A foundational study on deuterated amino acid derivatives established that the retention time of a deuterated compound is measurably shorter than its protium analog, with the magnitude of the shift being, to a first approximation, proportional to the number of deuterium atoms [1]. For compounds labeled with multiple deuteriums, this shift can lead to a visible bifurcated peak in mixtures. Although the study notes that baseline separation for only three deuteriums is often partial, it conclusively demonstrates a predictable, quantifiable difference in physicochemical behavior that distinguishes the deuterated molecule during chromatography [1].

Gas Chromatography-Mass Spectrometry (GC-MS) Deuterium Isotope Effect Amino Acid Derivatization

Isotopic Purity: Ensuring Minimal Interference from Protiated Molecules

A critical specification for procurement is isotopic purity. Commercial high-grade deuterated building blocks, including amino acids, are typically specified at an isotopic purity of ≥98 atom% D . This is in stark contrast to naturally occurring molecules, where the natural abundance of deuterium is approximately 0.015%. The presence of even small amounts of residual protiated molecules (the 'light' impurity) in a labeled standard directly contributes to the background signal at the analyte's mass and degrades the lower limit of quantification (LLOQ) of an assay. For DL-Alanine Methylamide-d3, a specification of 98% purity means the protic impurity is controlled to ≤2% , a level essential for high-sensitivity MS work.

Isotopic Enrichment Internal Standard Integrity Assay Sensitivity

Performance as Internal Standard: Systematic Superiority Over Structural Analogs for Quantitative Bioanalysis

A foundational comparative review in the field of quantitative bioanalysis concluded that stable isotopically labeled internal standards (SIL-IS), such as DL-Alanine Methylamide-d3, are the 'first choice' for LC/MS assays, systematically outperforming structural analogs [1]. The study explains that because a true SIL-IS co-elutes with the analyte, it perfectly compensates for ionization suppression or enhancement (matrix effects) and variable extraction recovery, which are the primary sources of error and irreproducibility in bioanalytical data. While the study also notes that deuterated standards can sometimes show slight resolution from the analyte, a properly validated assay using a D3-labeled standard provides fundamentally more accurate quantitative data than one relying on a non-isotopic analog [1].

Bioanalytical Method Validation Matrix Effect Compensation Stable Isotope Dilution Assay

High-Impact Scenarios for Prioritizing DL-Alanine Methylamide-d3 in Analytical Procurement


Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Alanine Amides in Biological Matrices

The +3.07 Da mass shift established in Section 3 is the foundational requirement for a stable isotope dilution assay. This scenario involves spiking a known amount of the d3 compound into plasma, urine, or tissue homogenates as the internal standard before sample preparation. The co-eluting standard then corrects for analyte losses, enabling absolute quantification of target alanine-methylamide compounds with a precision and accuracy that external calibration or structural analog internal standards cannot match, as detailed by the bioanalytical consensus [1].

Metabolic Flux Analysis in Drug Development or Disease Research

The high isotopic purity (>98 atom% D) ensures a low background signal, a prerequisite for in vivo metabolic tracing studies . By administering the compound or using it as a tracer, researchers can track the incorporation and transformation of the alanine-methylamide moiety through metabolic pathways via LC-MS/MS. The predictable, albeit small, chromatographic shift noted in foundational chemistry literature [2] is a known variable to be managed during method development, but does not invalidate the compound's utility as a superior tracer due to its definitive mass shift.

LC-MS/MS Method Development and Validation for Pharmaceutical Impurity Profiling

When profiling impurities or metabolites of drug candidates containing alanine-methylamide, generic methods fail to provide the needed specificity. Procuring the d3-standard allows analytical chemists to lock in the exact retention time and mass transition for the active pharmaceutical ingredient (API) core. This solves the critical challenge of structurally similar interference, providing a validated, specific method routine. The documented potential for a deuterium-induced chromatographic shift underscores the need for this specific standard during method development, rather than a proxy compound [2].

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